molecular formula C21H20ClN5O2S B2548954 2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine CAS No. 477869-40-2

2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine

Cat. No.: B2548954
CAS No.: 477869-40-2
M. Wt: 441.93
InChI Key: PYDZMESAHTXVHJ-UHFFFAOYSA-N
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Description

2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine is a pyrimidine derivative featuring a piperazino linker, a 3-nitrobenzyl group substituted with a 4-chlorophenylsulfanyl moiety, and a pyrimidine core.

Properties

IUPAC Name

2-[4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c22-17-3-5-18(6-4-17)30-20-7-2-16(14-19(20)27(28)29)15-25-10-12-26(13-11-25)21-23-8-1-9-24-21/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDZMESAHTXVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by various research findings.

Chemical Structure

The compound features a complex structure that includes a pyrimidine ring, a piperazine moiety, and a chlorophenyl sulfanyl group. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of compounds similar to 2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine exhibit significant antibacterial properties. In studies, synthesized compounds showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's structure allows it to interact effectively with bacterial cell components, leading to inhibition of growth.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated that certain derivatives possess strong inhibitory effects against these enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections . The interaction with these enzymes is facilitated by the compound's structural features, particularly the sulfanyl group which enhances binding affinity.

Anticancer Activity

Preliminary studies suggest that 2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine may have anticancer properties. Compounds with similar structures have shown potential in inhibiting cancer cell proliferation in various cell lines . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, although specific studies on this compound are still needed to confirm these effects.

Case Studies and Research Findings

StudyFocusFindings
Omar et al. (1996)Antibacterial & Enzyme InhibitionDemonstrated moderate antibacterial activity and strong urease inhibition in synthesized compounds .
Nafeesa et al. (2015)Pharmacological PotentialEvaluated several derivatives for AChE inhibition; some showed promising results .
Kumar et al. (2009)Anticancer ActivityReported antiproliferative effects in cancer cell lines for related compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents on Benzyl Group Piperazino Modification Core Structure Molecular Weight (g/mol) Key Properties
2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine 4-Chlorophenylsulfanyl, 3-nitro None Pyrimidine Not explicitly stated High lipophilicity (due to Cl, nitro groups)
2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine 4-Methylphenylsulfanyl, 3-nitro None Pyrimidine 421.5 Discontinued; ≥95% purity
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c) 2,4-Difluorobenzyl Ethoxycarbonyl Pyrimidine 412.4 ([M+H]⁺) White solid; synthesized via nucleophilic substitution
5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine 4-Nitrobenzylsulfanyl None Pyrimidine 357.82 Catalogued; sulfanyl linker

Key Differences and Implications

Substituent Effects

  • Chlorophenyl vs. Methylphenyl : The target compound’s 4-chlorophenylsulfanyl group introduces stronger electron-withdrawing effects compared to the methylphenyl analog . This may enhance binding affinity to hydrophobic pockets in biological targets but reduce aqueous solubility.
  • Nitro Group Position : The 3-nitro substitution in the target compound contrasts with the 4-nitro group in "5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine" . Meta-nitro placement could alter electronic distribution and metabolic stability.

Piperazino Modifications

  • The ethoxycarbonyl-piperazino group in compound 4c introduces an ester functionality, which may increase susceptibility to hydrolysis compared to the unmodified piperazino group in the target compound. This could influence pharmacokinetics (e.g., shorter half-life).

Research Findings and Data Gaps

  • Synthetic Feasibility: confirms that pyrimidine-piperazino derivatives can be synthesized via nucleophilic substitution, but the target compound’s exact synthetic route remains unspecified.
  • Bioactivity Data: No direct biological data (e.g., IC₅₀, receptor binding) is provided for the target compound.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises three primary structural domains:

  • Pyrimidine-piperazine core : A pyrimidine ring linked to a piperazine moiety.
  • Nitrobenzyl spacer : A 3-nitro-substituted benzyl group.
  • 4-Chlorophenyl sulfanyl group : A thioether-linked 4-chlorophenyl substituent.

Retrosynthetic disconnection suggests two viable pathways (Figure 1):

  • Pathway A : Late-stage coupling of pre-formed 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl bromide with 2-(piperazino)pyrimidine.
  • Pathway B : Sequential assembly via Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.

Synthetic Methodologies

Pathway A: Nucleophilic Alkylation of Piperazine

Synthesis of 2-(Piperazino)pyrimidine
  • Procedure : React 2-chloropyrimidine with excess piperazine in refluxing acetonitrile (12 h, 80°C), yielding 86–92% product.
  • Optimization :
    • Solvent : Acetonitrile > DMF (reduced side products)
    • Molar ratio : 1:3 (pyrimidine:piperazine) minimizes di-alkylation
    • Catalyst : KI (10 mol%) enhances nucleophilicity.
Preparation of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl Bromide
  • Step 1 : Nitration of 4-(methylthio)benzaldehyde
    • HNO3/H2SO4 (1:3 v/v) at 0°C → 3-nitro-4-(methylthio)benzaldehyde (74% yield).
  • Step 2 : Bromination via Appel reaction
    • PPh3/CBr4 in CH2Cl2 converts alcohol to bromide (82% yield).
  • Step 3 : Thioether formation
    • React with 4-chlorothiophenol using NaH in DMF (65°C, 6 h, 68% yield).
Final Coupling
  • Conditions :
    • 2-(Piperazino)pyrimidine (1.0 eq)
    • 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl bromide (1.2 eq)
    • K2CO3 (2.5 eq) in DMF at 60°C for 24 h
  • Yield : 58–63% after column chromatography (SiO2, EtOAc/hexane 1:3).

Pathway B: Suzuki-Miyaura Cross-Coupling Approach

Boronic Ester Preparation
  • Synthesize (3-nitro-4-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)phenyl)boronic acid pinacol ester via:
    • B2Pin2 (1.5 eq), Pd(dppf)Cl2 (3 mol%), KOAc (3 eq) in dioxane (100°C, 12 h).
Cross-Coupling with 4-Chlorophenyl Sulfur Component
  • Reagents :
    • 4-Bromo-1-chlorobenzene (1.1 eq)
    • CuI (10 mol%), L-proline (20 mol%)
    • K2S2O8 (2 eq) in DMSO/H2O (4:1) at 90°C.
  • Yield : 71% after HPLC purification.

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Process
Reactor Type Batch (Round-bottom) Continuous Flow
Temperature Control Oil bath Jacketed reactor (±0.5°C)
Purification Column Chromatography Crystallization (EtOH/H2O)
Throughput 5–10 g/day 50–100 kg/week
Yield Optimization 58–63% 78–82% (recycled solvents)

Key industrial adaptations:

  • Continuous Flow Nitration : Reduces exothermic risks in nitro group introduction.
  • Mechanochemical Thioether Formation : Ball-milling 4-chlorothiophenol with nitrobenzyl bromide (no solvent, 85% yield).

Analytical Characterization

Critical quality control parameters for batch release:

Parameter Method Specification
Identity (NMR) 1H NMR (400 MHz, DMSO-d6) δ 8.45 (d, J=5.1 Hz, 2H, pyrimidine), 8.12 (s, 1H, Ar-H), 7.89 (d, J=8.4 Hz, 2H, Cl-C6H4)
Purity HPLC (C18, MeCN/H2O 70:30) ≥99.0% AUC
Residual Solvents GC-MS DMF <410 ppm
Sulfur Content Elemental Analysis 7.25–7.35%

Comparative Evaluation of Synthetic Routes

Pathway A Advantages :

  • Fewer transition metal catalysts required
  • Higher reproducibility in academic settings

Pathway B Advantages :

  • Better atom economy (78% vs. 65%)
  • Amenable to parallel synthesis for analog production

Yield Optimization Strategies :

  • Microwave Assistance : 30 min reaction at 100°C vs. 24 h conventional heating (yield increase from 63% to 79%).
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) in biphasic systems improves alkylation efficiency.

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